molecular formula C21H22N2O5S B2598536 (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 942011-62-3

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Cat. No.: B2598536
CAS No.: 942011-62-3
M. Wt: 414.48
InChI Key: LWZMILSKPGFBDL-DQRAZIAOSA-N
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Description

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and chemical biology research, particularly in the development of novel kinase inhibitors. This compound features a benzothiazole core, a privileged structure in drug discovery, which is functionalized with an allyl group and a trimethoxybenzamide moiety in a specific (Z) configuration. Its primary research value lies in its role as a key synthetic intermediate or a precursor for the construction of more complex, biologically active molecules. Recent studies have explored structurally related benzothiazolylidene benzamides for their potential to inhibit various protein kinases , which are critical targets in oncology and inflammatory diseases. The molecule's design allows for potential covalent interaction with target proteins, mediated by the allyl thioether and the electron-rich aromatic systems, making it a valuable probe for investigating enzyme mechanism and function. Researchers utilize this compound to explore structure-activity relationships (SAR), to develop irreversible inhibitors, and to synthesize chemical libraries for high-throughput screening against a range of biological targets. Its application is strictly confined to laboratory research to further the understanding of cellular signaling pathways and to identify new leads for therapeutic development.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(6-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-6-9-23-15-8-7-14(25-2)12-18(15)29-21(23)22-20(24)13-10-16(26-3)19(28-5)17(11-13)27-4/h6-8,10-12H,1,9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZMILSKPGFBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base such as potassium carbonate.

    Methoxylation: The methoxy group is introduced through a methylation reaction using methyl iodide and a base like sodium hydride.

    Formation of the Ylidene Linkage: The ylidene linkage is formed by reacting the benzo[d]thiazole derivative with an appropriate aldehyde or ketone under basic conditions.

    Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the ylidene intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the ylidene linkage, converting it to a saturated amine.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common methods.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated amines.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Structural Variations and Core Heterocycles

The target compound belongs to the benzothiazole-imine-benzamide family. Key analogs from the literature include thiadiazole-based derivatives (e.g., compounds 6 , 8a–d , 4g , 4h in and ). Structural differences include:

  • Heterocyclic core : Benzothiazole (target) vs. 1,3,4-thiadiazole (analogs). Benzothiazoles exhibit greater aromatic stabilization due to fused benzene-thiazole rings, whereas thiadiazoles are smaller, more electron-deficient heterocycles.
  • Substituents :
    • Target : 6-methoxy on benzothiazole; 3,4,5-trimethoxy on benzamide.
    • Analogs : Varied substituents (e.g., phenyl, acetyl, methyl groups on thiadiazole; simpler benzamide groups) .

Physicochemical Properties

Property Target Compound* N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
Melting Point (°C) Not reported 160 290
IR C=O Stretching (cm⁻¹) Not reported 1606 1679, 1605
Yield (%) Not reported 70 80
Key Substituents 3-allyl, 6-methoxy (BzT); 3,4,5-OMe (BzA) Isoxazole, phenyl (thiadiazole); benzamide Acetyl, methyl (pyridine); benzamide

Electronic and Steric Effects

  • Allyl vs.

Biological Activity

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure and Properties

The compound's molecular formula is C18H20N2O5SC_{18}H_{20}N_2O_5S, with a molecular weight of 372.43 g/mol. The structural configuration includes a benzothiazole moiety linked to a trimethoxybenzamide group, which is believed to influence its biological interactions.

PropertyValue
Molecular FormulaC18H20N2O5SC_{18}H_{20}N_2O_5S
Molecular Weight372.43 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors.

  • Anticancer Activity : The compound has shown potential in inhibiting tubulin polymerization, which is crucial for cancer cell division. By binding to the colchicine site on tubulin, it can disrupt microtubule dynamics, leading to apoptosis in cancer cells .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity by inhibiting the FtsZ protein, essential for bacterial cell division.
  • Anti-inflammatory Effects : The presence of methoxy groups in its structure may enhance its ability to modulate inflammatory pathways, potentially providing therapeutic effects in inflammatory diseases.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including MCF-7 and A549 cells. The compound's IC50 values ranged from 25 to 90 nM, indicating potent activity against these cell lines .

Case Study: Tubulin Polymerization Inhibition

A study focused on the inhibition of tubulin polymerization showed that derivatives similar to this compound could effectively inhibit cancer cell growth by interfering with microtubule formation. This mechanism was confirmed through cell cycle analysis and tubulin binding assays .

Comparative Analysis

When compared to other benzothiazole derivatives with similar structures, this compound exhibits unique properties due to its specific substitution patterns. For instance:

Compound NameIC50 (nM)Mechanism of Action
(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)25 - 90Tubulin polymerization inhibition
2-amino-3-(3,4,5-trimethoxybenzoyl)thieno[b]pyridine30 - 100Cell cycle arrest
7-Hydroxy-6-methoxy-2-methyl-benzofuran50 - 150Antiproliferative via microtubule disruption

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